molecular formula C13H16ClNO B3003329 1-[3-(Chloromethyl)benzoyl]piperidine CAS No. 148583-64-6

1-[3-(Chloromethyl)benzoyl]piperidine

Cat. No. B3003329
CAS RN: 148583-64-6
M. Wt: 237.73
InChI Key: BXLNHFVIUOMFIA-UHFFFAOYSA-N
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Description

The compound "1-[3-(Chloromethyl)benzoyl]piperidine" is a chemical structure that is of interest due to its potential applications in pharmacology and medicinal chemistry. It is related to various piperidine derivatives that have been synthesized and studied for their biological activities, including anti-acetylcholinesterase inhibitors, antimicrobial agents, and immunomodulators .

Synthesis Analysis

The synthesis of related piperidine derivatives often involves the treatment of substituted benzyl chlorides with piperidine followed by various functionalization reactions. For example, 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives were prepared by N-sulfonation with sulfonyl chlorides . The first synthesis of 1-benzyl-4-(chloromethyl)piperidine, a closely related compound, was described as a building block for potential pharmaceuticals . These synthetic routes provide insights into how "1-[3-(Chloromethyl)benzoyl]piperidine" could be synthesized, potentially involving a chloromethylation step followed by benzoylation of a piperidine precursor.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. For instance, the crystal structure of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was determined, showing that the piperidine ring adopts a chair conformation, which is a common feature for piperidine derivatives . The geometry around the sulfur atom in sulfonyl derivatives is typically distorted from a regular tetrahedron . These structural features are important for the binding and activity of the compounds.

Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions that are essential for their biological activity. For example, the reaction of 1-benzyl-4-(chloromethyl)piperidine with purines in a basic medium leads to the formation of N-benzylpiperidine and N-benzylpyrrolidine derivatives . The nature of substitutions on the benzhydryl and sulfonamide rings influences the antibacterial activity of the synthesized compounds . These reactions are indicative of the reactivity of the chloromethyl and benzoyl groups in "1-[3-(Chloromethyl)benzoyl]piperidine."

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For instance, the presence of a chloro group in position 4 of the benzoyl moiety and an amino group para to the piperidine nucleus is essential for immunomodulatory activity . The basicity of the nitrogen atom in the piperidine ring plays a significant role in the activity of anti-acetylcholinesterase inhibitors . The crystallographic data of related compounds provide information on the conformation and geometry of the piperidine ring, which affects the physical properties such as solubility and stability .

Scientific Research Applications

Anti-Acetylcholinesterase Activity

1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which are closely related to 1-[3-(Chloromethyl)benzoyl]piperidine, have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. Substituting the benzamide with bulky moieties and introducing an alkyl or phenyl group at the nitrogen atom of benzamide significantly enhances this activity. These derivatives have shown potent inhibitory effects on acetylcholinesterase, with one derivative displaying an affinity 18,000 times greater for AChE than for BuChE. This suggests potential applications in developing treatments for conditions like dementia (Sugimoto et al., 1990) and (Sugimoto et al., 1992).

Synthesis and Chemistry

The compound 1-[3-(Chloromethyl)benzoyl]piperidine and related piperidine derivatives have been used in various synthetic chemistry applications. These include the synthesis of 1-benzyl-4-chloromethylpiperidine, which is a building block for potential pharmaceuticals (Rodríguez-Franco & Fernández-Bachiller, 2002). Also, the stereochemistry of ionic thiol addition to acetylenic ketones, where piperidine derivatives play a catalytic role, has been studied, shedding light on chemical reaction mechanisms (Omar & Basyouni, 1974).

Pharmacological Applications

Related piperidine derivatives have been investigated for their pharmacological properties, especially as potential inhibitors in various biochemical pathways. For instance, studies have focused on their role as serotonin receptor agonists, highlighting their potential in treating disorders related to neurotransmitter dysregulation (Sonda et al., 2003) and (Sonda et al., 2004).

properties

IUPAC Name

[3-(chloromethyl)phenyl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO/c14-10-11-5-4-6-12(9-11)13(16)15-7-2-1-3-8-15/h4-6,9H,1-3,7-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLNHFVIUOMFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC(=C2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

3-Chloromethylbenzoyl chloride (1.45 ml) was added to a solution of piperidine (1 ml) in triethylamine (2 ml) and the mixture was stirred under nitrogen at 5° C. for 45 min. Water was added, the product was extracted with dichloromethane and the extract was washed with water, dried over sodium sulphate and evaporated to give 1(3-chloromethylbenzoyl)piperidine (2.32 g) as an oil.
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Synthesis routes and methods III

Procedure details

To an ice-cooled solution of piperidine (67.6 g, 0.793 mole) in tetrahydrofuran (1 L) was added dropwise a solution of 3-chloromethylbenzoyl chloride (100.0 g, 0.529 mmol). When the addition was complete, the reaction mixture was allowed to warm to ambient temperature and was left to stir overnight. The reaction mixture was poured into a solution of 1N hydrochloric acid. This solution was extracted with diethyl ether. The ether extracts were combined, washed with water, dried (MgSO4), and concentrated to afford 108.7 g (86%) of N-(3-(chloromethyl)benzoyl)piperidine (10) as a pale yellow oil whose 1H NMR in CDCl3 supported the structure.
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